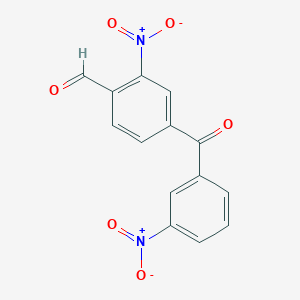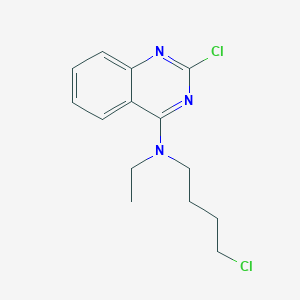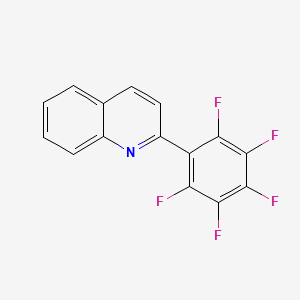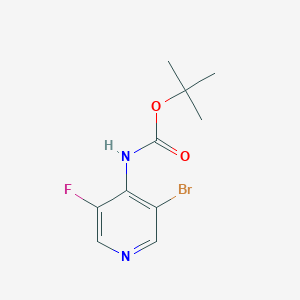![molecular formula C17H28O2Si B11837500 Ethanone, 1-[2-[[tris(1-methylethyl)silyl]oxy]phenyl]- CAS No. 199010-87-2](/img/structure/B11837500.png)
Ethanone, 1-[2-[[tris(1-methylethyl)silyl]oxy]phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-[2-[[tris(1-methylethyl)silyl]oxy]phenyl]- is a complex organic compound characterized by the presence of a silyl ether group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[2-[[tris(1-methylethyl)silyl]oxy]phenyl]- typically involves the reaction of 1-ethynyl-4-[[tris(1-methylethyl)silyl]oxy]benzene with silanes such as EtMe2SiH and PhSiH3 under specific conditions . The reaction conditions often include the use of catalysts and controlled environments to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would include optimized reaction conditions, efficient catalysts, and purification processes to produce the compound on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanone, 1-[2-[[tris(1-methylethyl)silyl]oxy]phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the phenyl ring.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted phenyl ethanones.
Wissenschaftliche Forschungsanwendungen
Ethanone, 1-[2-[[tris(1-methylethyl)silyl]oxy]phenyl]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and materials.
Biology: The compound’s unique structure makes it a valuable tool in studying biological systems and interactions.
Industry: Used in the production of advanced materials and as a precursor in various industrial processes.
Wirkmechanismus
The mechanism of action of Ethanone, 1-[2-[[tris(1-methylethyl)silyl]oxy]phenyl]- involves its interaction with specific molecular targets and pathways. The silyl ether group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethanamine, 2-[[tris(1-methylethyl)silyl]oxy]-
- 1-[4-[[Tris(1-methylethyl)silyl]oxy]phenyl]ethanone
Uniqueness
Ethanone, 1-[2-[[tris(1-methylethyl)silyl]oxy]phenyl]- is unique due to its specific structural arrangement and the presence of the silyl ether group. This uniqueness imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
199010-87-2 |
|---|---|
Molekularformel |
C17H28O2Si |
Molekulargewicht |
292.5 g/mol |
IUPAC-Name |
1-[2-tri(propan-2-yl)silyloxyphenyl]ethanone |
InChI |
InChI=1S/C17H28O2Si/c1-12(2)20(13(3)4,14(5)6)19-17-11-9-8-10-16(17)15(7)18/h8-14H,1-7H3 |
InChI-Schlüssel |
IBJUBWAEXUUELE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=CC=CC=C1C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(2,3-dimethoxyphenyl)methyl]-3,4-dihydro-2H-naphthalen-1-amine](/img/structure/B11837448.png)

![3-(2-(1H-Naphtho[2,3-d]imidazol-2-yl)ethyl)aniline](/img/structure/B11837460.png)




![8-((5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)quinolin-5-amine](/img/structure/B11837506.png)



